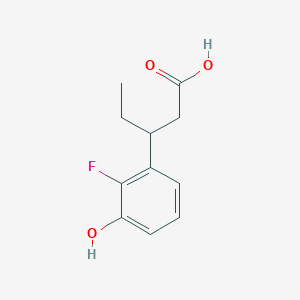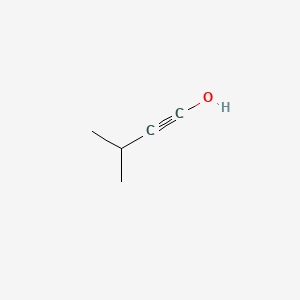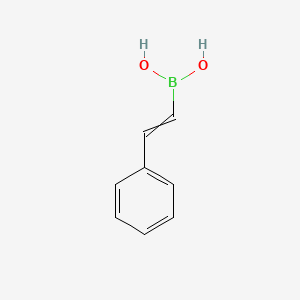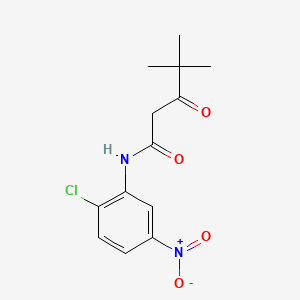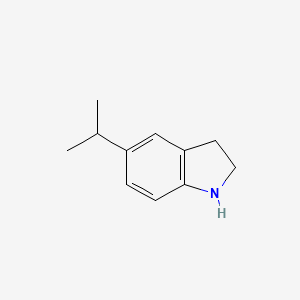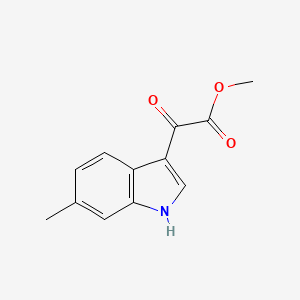![molecular formula C4H8N2O2 B8815664 N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a versatile reagent widely used in analytical chemistry, particularly for the detection and determination of nickel and palladium ions . The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine can be synthesized through the reaction of diacetyl monoxime with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
CH3C(=NOH)CH3+NH2OH⋅HCl→CH3C(=NOH)C(=NOH)CH3+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, palladium, and copper.
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Undergoes reduction to yield amines.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., nickel chloride) in aqueous or alcoholic solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nickel Complex: A red-colored tetradentate complex with nickel.
Palladium Complex: A yellow-colored complex with palladium.
Copper Complex: A blue-colored complex with copper.
Wissenschaftliche Forschungsanwendungen
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is extensively used in various fields of scientific research:
Analytical Chemistry: As a chelating agent for the colorimetric determination of nickel and palladium.
Biological Studies: Investigated for its antimicrobial and cytotoxic properties.
Industrial Applications: Used in the purification of nickel and palladium from ores and industrial waste streams.
Wirkmechanismus
The mechanism of action of N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its ability to form stable chelate complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a stable ring structure. This chelation process is crucial for its applications in analytical chemistry and metal purification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-(hydroxyimino)butan-2-ylidene)-2-oxo-2H-chromene-3-carbohydrazide: Similar in structure but contains a chromene ring, enhancing its biological activity.
2-hydroxy-N’-3-(hydroxyimino)butan-2-ylidene)benzohydrazide: Contains a benzohydrazide moiety, offering different coordination properties and biological activities.
Uniqueness
N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine is unique due to its high specificity and stability in forming complexes with nickel and palladium ions. This specificity makes it an invaluable reagent in analytical chemistry for the detection and quantification of these metals .
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3 |
InChI-Schlüssel |
JGUQDUKBUKFFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C(=NO)C |
Physikalische Beschreibung |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
Verwandte CAS-Nummern |
30866-95-6 (hydrochloride salt) 60908-54-5 (di-hydrochloride salt) |
Dampfdruck |
0.00069 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


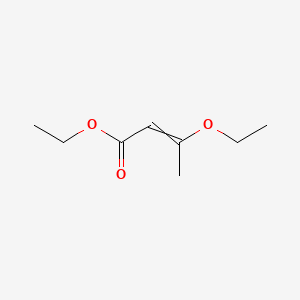
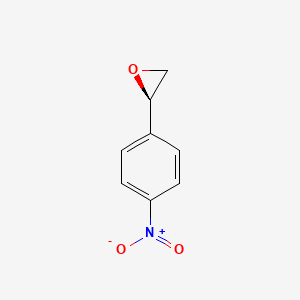
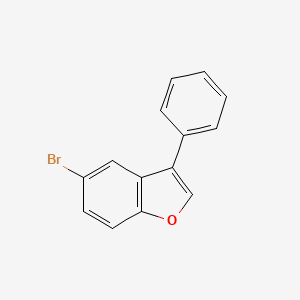

![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)
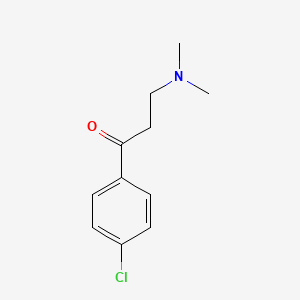
![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)
